![molecular formula C21H25NO4 B255354 Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. MTB is a member of the benzoate ester family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate exerts its effects through the modulation of ion channels and receptors in the nervous system. Specifically, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to interact with the transient receptor potential (TRP) channels, which are involved in the regulation of calcium ion influx. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to interact with the nicotinic acetylcholine receptors (nAChRs), which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to have a high degree of selectivity for its target receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, there are also limitations to the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in lab experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, the synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. One area of focus is the development of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of focus is the study of the mechanism of action of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate and its effects on ion channels and receptors in the nervous system. Additionally, there is potential for the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in the development of new organic electronic devices due to its unique electronic properties. Overall, research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has the potential to lead to significant advancements in several fields, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-tert-butyl-5-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound, which is then reacted with methyl chloroformate to produce Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its ability to modulate the activity of ion channels and receptors in the nervous system. In materials science, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been explored as a potential component in the development of new organic electronic devices.
properties
Product Name |
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-6-11-17(21(2,3)4)18(12-14)26-13-19(23)22-16-9-7-15(8-10-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23) |
InChI Key |
NSOXKSIUCLFOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



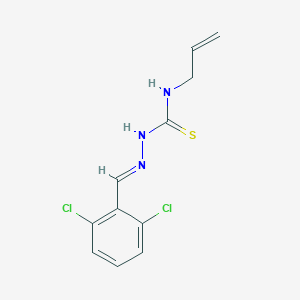
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
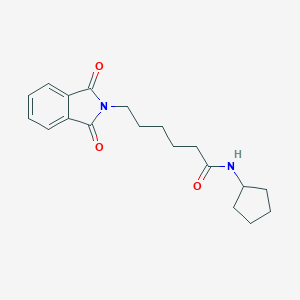

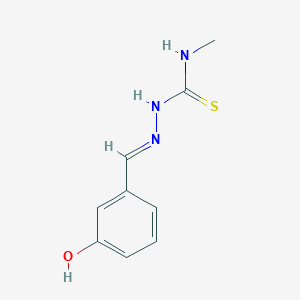
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
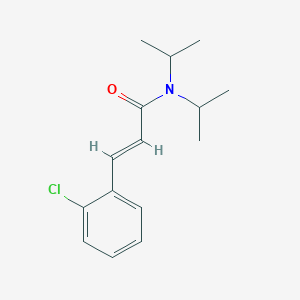
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
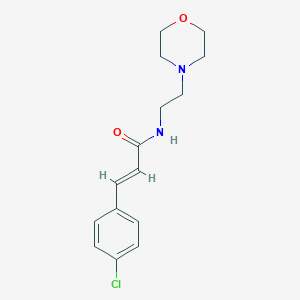
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
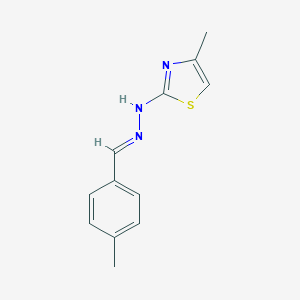
![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
